N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide
CAS No.: 1396859-57-6
Cat. No.: VC6150230
Molecular Formula: C13H10F2N2O2S
Molecular Weight: 296.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396859-57-6 |
|---|---|
| Molecular Formula | C13H10F2N2O2S |
| Molecular Weight | 296.29 |
| IUPAC Name | N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,6-difluorobenzamide |
| Standard InChI | InChI=1S/C13H10F2N2O2S/c14-7-2-1-3-8(15)11(7)12(18)17-13-16-9-4-5-19-6-10(9)20-13/h1-3H,4-6H2,(H,16,17,18) |
| Standard InChI Key | XDABLCKGFUDKSH-UHFFFAOYSA-N |
| SMILES | C1COCC2=C1N=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture combines a 6,7-dihydro-4H-pyrano[4,3-d]thiazole moiety linked via an amide bond to a 2,6-difluorobenzoyl group. The pyrano-thiazole system consists of a six-membered oxygen-containing pyran ring fused to a five-membered thiazole ring, creating a bicyclic framework. The thiazole’s sulfur and nitrogen atoms contribute to potential hydrogen bonding and electrophilic interactions, while the fluorine atoms on the benzamide enhance lipophilicity and metabolic stability .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1396859-57-6 | |
| Molecular Formula | ||
| Molecular Weight | 296.29 g/mol | |
| SMILES Notation | O=C(Nc1nc2c(s1)COCC2)c1c(F)cccc1F |
Synthesis and Analytical Methods
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Pyrano-thiazole synthesis | Thiourea, γ-bromo-δ-valerolactone, EtOH, reflux | 60–70% |
| Amide bond formation | 2,6-Difluorobenzoyl chloride, DIPEA, DCM, RT | 75–85% |
Purification and Analysis
Purification likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity assessment would require HPLC with UV detection at 254 nm .
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
Predicted aqueous solubility is low (<0.1 mg/mL at 25°C) due to the hydrophobic benzamide and fluorine substituents. Stability studies under accelerated conditions (40°C/75% RH) suggest degradation via hydrolysis of the amide bond, necessitating storage at −20°C under inert atmosphere .
Table 3: Predicted ADME Properties
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.8 ± 0.3 | XLogP3 |
| H-bond donors | 1 | PubChem |
| H-bond acceptors | 5 | PubChem |
| Plasma protein binding | 89% (estimated) | SwissADME |
Metabolic Pathways
In silico metabolism predictions (CYP450 3A4/2D6) indicate potential oxidation at the pyran ring’s methylene groups and defluorination. Glucuronidation of the amide nitrogen may produce inactive metabolites .
Future Research Directions
-
Synthesis Optimization: Develop one-pot methodologies to improve yield and scalability.
-
Target Identification: Perform high-throughput screening against kinase and GPCR panels .
-
In Vivo Pharmacokinetics: Assess bioavailability and tissue distribution in rodent models.
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Structure-Activity Relationships: Modify fluorination patterns and pyran ring substituents to enhance potency .
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